Trisodium hydrogen 2-((4-chloro-6-((3-((1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulphonatobenzoate
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Overview
Description
Trisodium hydrogen 2-((4-chloro-6-((3-((1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulphonatobenzoate is a complex organic compound It is characterized by its intricate molecular structure, which includes multiple functional groups such as sulphonates, azo groups, and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium hydrogen 2-((4-chloro-6-((3-((1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulphonatobenzoate typically involves multiple steps, including the formation of intermediate compounds The process may start with the preparation of the azo compound through a diazotization reaction, followed by coupling with a sulphonated aromatic amine
Industrial Production Methods
In an industrial setting, the production of this compound would require precise control of reaction conditions such as temperature, pH, and reaction time. Large-scale synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulphonate groups may be susceptible to oxidation under strong oxidizing conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The triazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the triazine ring under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group would yield corresponding aromatic amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, it could be used as a probe or marker due to its distinct chemical properties. The sulphonate groups enhance its solubility in aqueous environments, making it suitable for biological assays.
Medicine
Potential applications in medicine include its use as a diagnostic agent or in drug delivery systems. The compound’s ability to undergo specific chemical reactions can be leveraged to target particular biological pathways.
Industry
In the industrial sector, this compound may find use in the production of dyes, pigments, or other specialty chemicals. Its stability and reactivity make it a valuable component in various formulations.
Mechanism of Action
The mechanism by which Trisodium hydrogen 2-((4-chloro-6-((3-((1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulphonatobenzoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Trisodium hydrogen 2-((4-chloro-6-((3-((1-(2,5-dichlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulphonatobenzoate
- Trisodium hydrogen 2-((4-chloro-6-((3-((1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulphonatobenzoate
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise chemical modifications.
Properties
CAS No. |
93778-50-8 |
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Molecular Formula |
C26H15Cl3N9Na3O12S3 |
Molecular Weight |
917.0 g/mol |
IUPAC Name |
trisodium;4-[4-[[5-[[4-(2-carboxy-4-sulfonatoanilino)-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C26H18Cl3N9O12S3.3Na/c1-10-21(22(39)38(37-10)18-8-15(28)20(9-14(18)27)53(48,49)50)36-35-17-6-11(2-5-19(17)52(45,46)47)30-25-32-24(29)33-26(34-25)31-16-4-3-12(51(42,43)44)7-13(16)23(40)41;;;/h2-9,21H,1H3,(H,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,30,31,32,33,34);;;/q;3*+1/p-3 |
InChI Key |
MFAZCIICUPWTEK-UHFFFAOYSA-K |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)Cl)NC4=C(C=C(C=C4)S(=O)(=O)[O-])C(=O)O)S(=O)(=O)[O-])C5=CC(=C(C=C5Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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